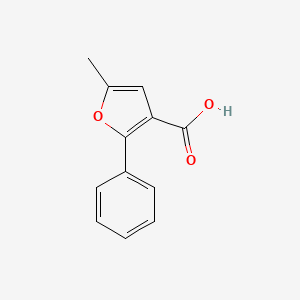
1,1'-Ferrocendiboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ferrocenediboronic acid is an organometallic compound that features a ferrocene core with two boronic acid groups attached to the cyclopentadienyl rings
Wissenschaftliche Forschungsanwendungen
1,1’-Ferrocenediboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organometallic compounds and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Ferrocenediboronic acid can be synthesized through several methods. One common approach involves the reaction of ferrocene with boronic acid derivatives. For instance, the reaction of ferrocene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield 1,1’-ferrocenediboronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,1’-ferrocenediboronic acid are not well-documented, the general principles of organometallic synthesis and boronic acid chemistry can be applied. Industrial production would likely involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Ferrocenediboronic acid undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The boronic acid groups can be reduced to form boronates.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as ferric chloride or silver nitrate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura reactions, often with bases like potassium carbonate.
Major Products Formed
Oxidation: Ferrocenium salts.
Reduction: Boronate esters.
Substitution: Various substituted ferrocene derivatives, depending on the coupling partner used.
Wirkmechanismus
The mechanism of action of 1,1’-ferrocenediboronic acid involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols and other Lewis bases, facilitating the formation of boronate esters. The ferrocene core provides redox activity, allowing the compound to participate in electron transfer processes. These properties make it a versatile compound for applications in catalysis, sensing, and materials science .
Vergleich Mit ähnlichen Verbindungen
1,1’-Ferrocenediboronic acid can be compared to other ferrocene derivatives and boronic acids:
Ferrocene: The parent compound, ferrocene, lacks the boronic acid groups and thus has different reactivity and applications.
1,1’-Dibromoferrocene: Similar in structure but with bromine atoms instead of boronic acid groups, leading to different chemical properties and uses.
Phenylboronic acid: A simpler boronic acid that lacks the ferrocene core, used primarily in organic synthesis and sensing applications.
The uniqueness of 1,1’-ferrocenediboronic acid lies in its combination of a redox-active ferrocene core with reactive boronic acid groups, enabling a wide range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
32841-83-1 |
|---|---|
Molekularformel |
C10H22B2FeO4 |
Molekulargewicht |
283.8 g/mol |
IUPAC-Name |
cyclopentylboronic acid;iron |
InChI |
InChI=1S/2C5H11BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5,7-8H,1-4H2; |
InChI-Schlüssel |
ZOWJSYGJTHDBDY-UHFFFAOYSA-N |
SMILES |
B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe] |
Kanonische SMILES |
B(C1CCCC1)(O)O.B(C1CCCC1)(O)O.[Fe] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)


![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)


![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)



![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide](/img/structure/B2377417.png)
